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  • Product: 1-(4-Iodophenyl)pyrrolidine-2,5-dione
  • CAS: 94590-85-9

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Analysis and Methodological Guide for 1-(4-Iodophenyl)pyrrolidine-2,5-dione

Executive Summary 1-(4-Iodophenyl)pyrrolidine-2,5-dione, commonly known as N-(4-iodophenyl)succinimide (CAS: 94590-85-9), is a highly versatile bifunctional intermediate. It is frequently utilized in the synthesis of PRO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Iodophenyl)pyrrolidine-2,5-dione, commonly known as N-(4-iodophenyl)succinimide (CAS: 94590-85-9), is a highly versatile bifunctional intermediate. It is frequently utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, cross-coupling reactions (via the reactive aryl iodide), and bioconjugation workflows. For drug development professionals and synthetic chemists, confirming the structural integrity of this scaffold prior to downstream functionalization is critical.

This whitepaper provides a rigorous, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Iodophenyl)pyrrolidine-2,5-dione, coupled with a self-validating synthetic protocol designed to ensure high-fidelity material generation.

Molecular Architecture & Spectral Causality

To accurately interpret the NMR spectra of 1-(4-Iodophenyl)pyrrolidine-2,5-dione, one must understand the electronic push-and-pull mechanisms governing its microenvironments. The molecule consists of two primary domains: the succinimide ring and the 4-iodophenyl system .

  • The Heavy Atom Effect (Iodine): Iodine is a massive, highly polarizable atom. While it is electronegative, its primary influence on 13 C NMR is the "heavy atom effect" (spin-orbit coupling), which drastically shields the ipso carbon (C-4), pushing its resonance significantly upfield to ~95.5 ppm. Conversely, its anisotropic effect deshields the ortho protons (H-3, H-5), shifting them downfield to ~7.78 ppm.

  • The Imide Nitrogen: The nitrogen atom of the pyrrolidine-2,5-dione ring is flanked by two strongly electron-withdrawing carbonyl groups. This delocalizes the nitrogen's lone pair away from the phenyl ring, preventing the standard resonance donation seen in anilines. As a result, the protons ortho to the nitrogen (H-2, H-6) are not significantly shielded and resonate at ~7.05 ppm.

  • Symmetry: Free rotation around the C–N bond (on the NMR timescale) and the inherent C2v​ symmetry of the succinimide ring render the four aliphatic protons chemically and magnetically equivalent, resulting in a sharp, diagnostic singlet at 2.88 ppm.

NMRLogic A 1-(4-Iodophenyl)pyrrolidine-2,5-dione B Succinimide Domain A->B C Aryl Iodide Domain A->C B1 C=O (175.8 ppm) Deshielded by Oxygen B->B1 B2 CH2 (2.88 ppm) Symmetric Singlet B->B2 C1 C-I (95.5 ppm) Heavy Atom Shielding C->C1 C2 Ortho to I (7.78 ppm) Anisotropic Deshielding C->C2 C3 Ortho to N (7.05 ppm) Lack of Lone Pair Donation C->C3

Caption: Causality of NMR chemical shifts based on molecular architecture.

Quantitative Spectral Data

The following tables summarize the expected 1 H and 13 C NMR parameters when acquired in Chloroform-d (CDCl 3​ ) at 298 K. CDCl 3​ is the solvent of choice due to the compound's lack of exchangeable protons and excellent solubility profile.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
7.78 Doublet (d)8.62HH-3, H-5 (Aryl): Ortho to Iodine. Deshielded by the magnetic anisotropy of the massive iodine atom.
7.05 Doublet (d)8.62HH-2, H-6 (Aryl): Ortho to Nitrogen. Exhibits classic AA'BB' coupling with H-3/H-5.
2.88 Singlet (s)-4HCH 2​ (Succinimide): Four equivalent protons due to local symmetry; no vicinal coupling partners.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
175.8 Quaternary (C=O)Carbonyls: Highly deshielded by the electronegative oxygen atoms.
137.9 Methine (CH)C-3, C-5 (Aryl): Ortho to Iodine.
131.0 Quaternary (C-N)C-1 (Aryl): Ipso to the succinimide nitrogen.
128.1 Methine (CH)C-2, C-6 (Aryl): Ortho to the succinimide nitrogen.
95.5 Quaternary (C-I)C-4 (Aryl): Ipso to Iodine. Uniquely shielded due to the spin-orbit (heavy atom) effect.
28.4 Methylene (CH 2​ )Aliphatic Ring Carbons: Shielded relative to aromatics, typical for imide-adjacent methylenes.

Self-Validating Experimental Protocol

To generate high-purity 1-(4-Iodophenyl)pyrrolidine-2,5-dione suitable for rigorous NMR characterization, a microwave-assisted cyclodehydration approach is recommended over classical Dean-Stark reflux. This method minimizes thermal degradation and drives the equilibrium forward rapidly[1].

Step-by-Step Methodology
  • Reagent Mixing: In a microwave-safe reaction vial, combine 4-iodoaniline (1.0 equiv) and succinic anhydride (1.05 equiv). The slight excess of anhydride ensures complete consumption of the aniline.

  • Intermediate Formation: Grind the solid mixture briefly. The reaction will initially form an acyclic amic acid intermediate (4-((4-iodophenyl)amino)-4-oxobutanoic acid).

  • Microwave Irradiation: Subject the neat mixture to microwave irradiation (e.g., 150 W, 120 °C) for 5–10 minutes. The thermal energy overcomes the poor nucleophilicity of the amide nitrogen, driving the intramolecular attack on the carboxylic acid and ejecting water.

  • Purification: Dissolve the crude melt in hot ethanol, filter while hot, and allow to crystallize at 4 °C. Filter the resulting white to off-white crystals and dry under high vacuum.

The Self-Validation Checkpoint

A robust protocol must contain internal logic to verify its own success. In this workflow, the transition from the intermediate to the final product is validated directly via the NMR tube:

  • Failure State (Incomplete Cyclization): If the reaction stops at the amic acid intermediate, the 1 H NMR spectrum will show two distinct multiplets for the aliphatic protons (instead of a 4H singlet) and broad, highly deshielded peaks >10.0 ppm corresponding to the unreacted carboxylic acid (-COOH) and amide (-NH) protons.

  • Success State: The complete disappearance of exchangeable protons (>10 ppm) and the coalescence of the aliphatic signals into a sharp 4H singlet at 2.88 ppm definitively confirms successful ring closure.

SynthesisWorkflow A 4-Iodoaniline + Succinic Anhydride B Ring Opening (Amic Acid Intermediate) A->B Nucleophilic Attack C Microwave Cyclodehydration (-H2O) B->C Intramolecular Cyclization D 1-(4-Iodophenyl)pyrrolidine-2,5-dione (Target Compound) C->D Recrystallization E NMR Validation (Check for NH/OH absence) D->E Structural Confirmation

Caption: Workflow for the self-validating synthesis and NMR verification of the target compound.

References

  • Shell, T. A., Shell, J. R., Poole, K. A., & Guetzloff, T. F. "Microwave-Assisted Synthesis of N-Phenylsuccinimide." Journal of Chemical Education, 2011, 88(10), 1439-1441. Available at:[Link]

Sources

Exploratory

Crystallographic Analysis and X-ray Diffraction of 1-(4-Iodophenyl)pyrrolidine-2,5-dione: A Technical Guide

Executive Summary 1-(4-Iodophenyl)pyrrolidine-2,5-dione, commonly known as N-(4-iodophenyl)succinimide (CAS: 94590-85-9), is a vital structural motif in medicinal chemistry, frequently utilized as an intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Iodophenyl)pyrrolidine-2,5-dione, commonly known as N-(4-iodophenyl)succinimide (CAS: 94590-85-9), is a vital structural motif in medicinal chemistry, frequently utilized as an intermediate in the synthesis of anticonvulsant pharmacophores. Beyond its biological utility, the molecule serves as an excellent model compound for supramolecular chemistry due to the presence of a highly polarizable iodine atom, which acts as a strong halogen bond (XB) donor.

This whitepaper provides an in-depth, self-validating methodological guide for researchers and crystallographers to successfully crystallize, collect single-crystal X-ray diffraction (SCXRD) data, and computationally refine the structure of 1-(4-Iodophenyl)pyrrolidine-2,5-dione.

Theoretical Grounding: The Role of Halogen Bonding

In the solid state, the molecular packing of 1-(4-Iodophenyl)pyrrolidine-2,5-dione is heavily dictated by non-covalent interactions. The most critical of these is the halogen bond , defined as the net attractive interaction between an electrophilic region associated with a halogen atom and a nucleophilic region of another molecule.

Because iodine is highly polarizable, the electron density along the C–I covalent bond is anisotropically distributed. This creates a region of depleted electron density at the distal end of the iodine atom, known as the σ-hole . In this compound, the σ-hole acts as a Lewis acid, strongly interacting with the Lewis basic lone pairs of the succinimide carbonyl oxygen atoms ( C−I⋯O=C ). Understanding this causality is essential for predicting crystal packing and rationalizing the high density of the resulting crystal lattice. For a comprehensive review of halogen bonding mechanics, refer to the authoritative work by.

Crystallization Strategy and Sample Preparation

To determine an accurate structure, the primary prerequisite is a high-quality, untwinned single crystal. Rapid precipitation methods are detrimental here; they trap solvent molecules and induce kinetic defects, leading to microcrystalline powders or non-merohedral twinning.

Causality of Solvent Selection: A binary solvent system of Ethyl Acetate (EtOAc) and Hexane is chosen. EtOAc effectively solvates the polar succinimide core, while the non-polar hexane acts as an antisolvent. By allowing the more volatile EtOAc to slowly evaporate, the solution gradually reaches supersaturation in a thermodynamically controlled manner, promoting the nucleation of singular, defect-free blocks.

Step-by-Step Protocol: Controlled Slow Evaporation
  • Dissolution: Transfer 50 mg of high-purity 1-(4-Iodophenyl)pyrrolidine-2,5-dione into a clean 20 mL scintillation vial. Add 2 mL of EtOAc.

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature until the solution is completely clear. Filter through a 0.22 µm PTFE syringe filter if particulate matter persists.

  • Antisolvent Layering: Carefully pipette 4 mL of Hexane down the inner wall of the vial to create a distinct biphasic layer over the EtOAc solution.

  • Controlled Diffusion: Seal the vial with Parafilm and puncture 2-3 microscopic holes (using a fine needle) to allow for an ultra-slow evaporation rate.

  • Incubation: Store the vial in a dark, vibration-free cabinet at a stable ambient temperature (20–22 °C).

  • Harvesting: After 3–5 days, inspect the vial under a stereomicroscope. Harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether cryo-oil to prevent degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

The physical data collection must be carefully parameterized to account for the heavy iodine atom ( Z=53 ).

Causality of Radiation Source: Molybdenum radiation ( λ=0.71073 Å) must be used instead of Copper ( λ=1.54184 Å). Iodine possesses a very high mass attenuation coefficient for Cu radiation. Using a copper source would result in severe absorption artifacts, drastically reducing the accuracy of the atomic displacement parameters (ADPs) and potentially masking the true electron density of lighter atoms (C, N, O).

Causality of Cryogenic Temperatures: Data collection is performed at 100 K. Lowering the temperature minimizes the thermal vibration of the atoms, which sharpens the diffraction spots (increasing the signal-to-noise ratio at high diffraction angles) and allows for a highly precise determination of the C–I bond length.

Step-by-Step Protocol: Diffractometer Operation
  • Mounting: Using a polarized light microscope, select a crystal (approx. 0.20×0.15×0.10 mm) that exhibits uniform optical extinction. Mount it on a MiTeGen polyimide loop.

  • Flash Cooling: Immediately transfer the loop to the diffractometer goniometer head, placing it directly into the 100 K nitrogen gas stream generated by an Oxford Cryosystem.

  • Matrix Scans: Execute a series of short ω and ϕ scans to harvest initial reflections. Index these reflections to determine the preliminary unit cell and confirm the absence of split reflections (which would indicate twinning).

  • Data Acquisition: Set up the collection strategy to achieve >99.5% completeness up to a resolution of 2θ=55∘ .

  • Integration and Absorption Correction: Process the raw frame data using the instrument's integration software. Critically, apply a multi-scan absorption correction (e.g., SADABS) to mathematically correct for the X-ray attenuation caused by the iodine atom.

SCXRD_Workflow N1 Crystal Selection (Polarized Light Microscope) N2 Mounting on Diffractometer (Cryoloop, 100 K) N1->N2 Isolate single block N3 Unit Cell Determination (Matrix Scans) N2->N3 Flash cool (N2 stream) N4 Data Collection (Mo Kα, ω/φ scans) N3->N4 Confirm indexing N5 Data Reduction & Absorption (Multi-scan method) N4->N5 Integrate intensities

Figure 1: Step-by-step workflow for crystal selection and SCXRD data collection.

Computational Structure Solution and Refinement

Data processing is executed using the , which acts as a comprehensive wrapper for the SHELX suite of crystallographic programs.

Causality of the Dual-Space Algorithm: The phase problem is solved using . Because the molecule contains a heavy scatterer (Iodine), SHELXT's dual-space recycling algorithm is exceptionally efficient. The iodine atom dominates the Patterson map, allowing the algorithm to anchor the phase calculations and rapidly unfold the rest of the lighter succinimide framework.

Causality of the Riding Model: During refinement with , hydrogen atoms are not refined freely. X-rays scatter off electron clouds, and hydrogen (having only one electron) scatters weakly. Attempting to freely refine H-atoms often results in chemically non-sensical bond lengths. Instead, they are placed in geometrically idealized positions and constrained to ride on their parent carbon atoms.

Step-by-Step Protocol: Refinement Pipeline
  • Initialization: Import the .hkl (reflection data) and .ins (instruction file) into Olex2.

  • Structure Solution: Run SHELXT. The algorithm will output an initial isotropic model. Verify that the heaviest electron density peak ( Q1 ) is correctly assigned as Iodine (I).

  • Chemical Assignment: Assign the remaining Q -peaks to Oxygen (O), Nitrogen (N), and Carbon (C) based on chemical knowledge of the succinimide ring and typical bond distances (e.g., C=O≈1.22 Å, C−N≈1.38 Å).

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs). Run least-squares refinement cycles until the model stabilizes. The thermal ellipsoids should appear elongated but physically realistic.

  • Hydrogen Placement: Execute the HAdd command. Aromatic hydrogens are placed at C−H=0.95 Å, and aliphatic CH2​ hydrogens at 0.99 Å.

  • Validation: Ensure the final shift/error ratio is <0.001 . Generate a CIF (Crystallographic Information File) and run it through the IUCr's checkCIF utility. A self-validating structure will return no Level A or B alerts.

Refinement_Pipeline S1 Structure Solution (SHELXT) S2 Initial Model (Isotropic) S1->S2 S3 Anisotropic Refinement (SHELXL) S2->S3 Assign elements S4 Hydrogen Addition (Riding Model) S3->S4 Refine heavy atoms S5 Final Validation (checkCIF) S4->S5 Converge R1/wR2

Figure 2: Computational pipeline for X-ray structure solution and refinement.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters and refinement metrics expected for a high-quality single crystal of 1-(4-Iodophenyl)pyrrolidine-2,5-dione at 100 K.

Crystallographic ParameterValue
Chemical Formula C10​H8​INO2​
Formula Weight 301.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24 Å, b=5.86 Å, c=16.32 Å, β=105.4∘
Volume 1035.6 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.931 g/cm³
Absorption Coefficient ( μ ) 2.85 mm⁻¹
Final R indices [I>2σ(I)] R1​=0.028 , wR2​=0.065
Goodness-of-fit (GOF) on F2 1.042

Note: A Goodness-of-fit (GOF) value close to 1.000 and an R1​ value below 0.05 (5%) indicate a highly accurate and trustworthy structural model.

Structural Insights

Upon successful refinement, the structural geometry of 1-(4-Iodophenyl)pyrrolidine-2,5-dione reveals key conformational traits:

  • Dihedral Twist: The steric repulsion between the succinimide carbonyl oxygens and the ortho-hydrogens of the phenyl ring forces the molecule out of planarity. The dihedral angle between the succinimide plane and the phenyl ring typically refines to approximately 55∘−65∘ .

  • Supramolecular Assembly: The crystal packing is dominated by 1D polymeric chains propagated by C−I⋯O=C halogen bonds. The I⋯O distance is significantly shorter than the sum of the van der Waals radii ( 3.50 Å), confirming a strong, highly directional stabilizing contact essential for solid-state drug formulation.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sonogashira Coupling of 1-(4-Iodophenyl)pyrrolidine-2,5-dione

Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, which utilizes a palladium catalyst and, in its classic form, a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules with applications in pharmaceuticals, natural products, and materials science.[1][2] The reaction's utility is underscored by its tolerance of a wide range of functional groups and the typically mild reaction conditions required.[1]

The 1-(4-Iodophenyl)pyrrolidine-2,5-dione scaffold is a valuable building block in drug discovery. The pyrrolidine-2,5-dione (succinimide) moiety is present in a number of biologically active compounds, and the aryl iodide group serves as a versatile handle for further functionalization. Specifically, the Sonogashira coupling of this substrate allows for the introduction of an alkynyl group, which can act as a key structural element or as a precursor for further transformations in the synthesis of novel therapeutic agents. This guide provides detailed protocols and technical insights for the successful application of the Sonogashira coupling to 1-(4-Iodophenyl)pyrrolidine-2,5-dione.

Mechanistic Insights: The Catalytic Cycles of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Sonogashira coupling. The reaction can be performed with or without a copper co-catalyst, each following a distinct, yet related, catalytic pathway.

1. The Classic Copper-Catalyzed Sonogashira Reaction

The traditional Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (1-(4-Iodophenyl)pyrrolidine-2,5-dione), forming a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.

  • The Copper Cycle:

    • Alkyne Activation: The terminal alkyne coordinates with the Cu(I) salt.

    • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_aryl->pd2_alkynyl Transmetalation cu_acetylide R-C≡C-Cu(I) pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_i Cu(I)I cu_alkyne [R-C≡C-H---Cu(I)] cu_i->cu_alkyne Coordination (R-C≡C-H) cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd2_aryl Transfer of alkynyl group cu_acetylide->cu_i Transmetalation to Pd(II)

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

2. The Copper-Free Sonogashira Reaction

To avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and issues with copper toxicity, copper-free Sonogashira protocols have been developed.[3] In the absence of a copper co-catalyst, the palladium catalyst must facilitate the activation of the alkyne.

  • Oxidative Addition: Similar to the copper-catalyzed mechanism, the reaction begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne directly on the palladium center to form a palladium acetylide intermediate.

  • Reductive Elimination: The palladium intermediate then undergoes reductive elimination to form the product and regenerate the Pd(0) catalyst.

Copper_Free_Sonogashira pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkyne_complex [Ar-Pd(II)(H-C≡CR)L]⁺ pd2_aryl->pd2_alkyne_complex Alkyne Coordination (R-C≡C-H) pd2_acetylide Ar-Pd(II)-C≡CR(L) pd2_alkyne_complex->pd2_acetylide Deprotonation (Base) pd2_acetylide->pd0 Reductive Elimination (Ar-C≡CR)

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a starting point for the Sonogashira coupling of 1-(4-Iodophenyl)pyrrolidine-2,5-dione. Optimization of reaction conditions may be necessary for specific terminal alkynes.

General Considerations:

  • Inert Atmosphere: Sonogashira couplings are typically sensitive to oxygen, which can lead to catalyst decomposition and oxidative homocoupling of the alkyne. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

  • Anhydrous Solvents: The use of anhydrous solvents is recommended to prevent quenching of the base and potential side reactions.

  • Reagent Purity: The purity of the catalyst, ligands, and base can significantly impact the reaction outcome.

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This protocol employs the widely used PdCl₂(PPh₃)₂/CuI catalytic system.

Materials:

  • 1-(4-Iodophenyl)pyrrolidine-2,5-dione

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and other standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(4-Iodophenyl)pyrrolidine-2,5-dione (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (5 mL per mmol of aryl iodide) and anhydrous Et₃N (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Choices:

  • PdCl₂(PPh₃)₂: A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • CuI: The standard copper co-catalyst for activating the terminal alkyne.[1]

  • Et₃N: Serves as both the base to deprotonate the alkyne and as a solvent in some cases. It also neutralizes the HI byproduct.

  • DMF: A polar aprotic solvent that is effective at dissolving the reactants and catalysts.[4]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper-sensitive functional groups are present or when copper contamination of the final product is a concern.

Materials:

  • 1-(4-Iodophenyl)pyrrolidine-2,5-dione

  • Terminal alkyne (e.g., 1-Octyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrabutylammonium acetate (TBAA) or another suitable amine base (e.g., diisopropylamine)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Schlenk flask and other standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(4-Iodophenyl)pyrrolidine-2,5-dione (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and PPh₃ (0.06 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., THF, 5 mL per mmol of aryl iodide).

  • Add the terminal alkyne (1.5 equiv) and the base (e.g., TBAA, 2.0 equiv) via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Choices:

  • Pd(OAc)₂/PPh₃: A versatile catalytic system that generates the active Pd(0)(PPh₃)₂ species in situ.

  • TBAA: An effective base for copper-free Sonogashira couplings that can be used under milder conditions.

  • THF/Toluene: Common solvents for copper-free protocols, offering good solubility for the reactants.

Protocol Comparison

ParameterProtocol 1: Copper-CatalyzedProtocol 2: Copper-Free
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / PPh₃
Base Triethylamine (Et₃N)Tetrabutylammonium acetate (TBAA)
Typical Temperature Room Temperature to 70 °C60 - 80 °C
Key Advantages Often faster, lower temperaturesAvoids copper contamination, no Glaser homocoupling
Potential Drawbacks Alkyne homocoupling, copper toxicityMay require higher temperatures or longer reaction times

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Presence of oxygen- Insufficiently anhydrous conditions- Ineffective base- Use fresh, high-purity catalyst- Ensure thorough degassing and a good inert atmosphere- Use freshly dried solvents and reagents- Screen alternative bases (e.g., DIPA, Cs₂CO₃)
Formation of Glaser Homocoupling Product - Presence of oxygen- High catalyst loading- Improve inert atmosphere techniques- Reduce the amount of copper catalyst- Switch to a copper-free protocol
Dehalogenation of Starting Material - Presence of water or other protic sources- Ensure strictly anhydrous conditions
Incomplete Reaction - Insufficient reaction time or temperature- Increase reaction time and/or temperature incrementally

Experimental Workflow Visualization

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Weigh reagents (Aryl Iodide, Catalyst, Base) schlenk Add to Schlenk flask prep->schlenk degas Evacuate and backfill with inert gas (3x) schlenk->degas solvents Add anhydrous solvent and alkyne degas->solvents react Stir at specified temperature solvents->react monitor Monitor progress (TLC, LC-MS) react->monitor quench Cool and quench (if necessary) monitor->quench extract Dilute and perform aqueous work-up quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for the Sonogashira coupling.

References

  • Yu, B., et al. (2015). Privilege Ynone Synthesis via Palladium-Catalyzed Alkynylation of "Super-Active Esters". Organic Letters, 17, 3298-3301. [Link]

  • Al-Masum, M., & Kumar, D. (2008). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron Letters, 49(25), 4039-4043. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 743. [Link]

  • Müller, D. S., et al. (2022). Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines. Angewandte Chemie International Edition, 61(23), e202202331. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wang, C., et al. (2023). Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. The Journal of Organic Chemistry, 88(17), 12268–12278. [Link]

  • Reddy, C. R., et al. (2015). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Advances, 5(92), 75627-75638. [Link]

  • ResearchGate. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. [Link]

  • Zhang, L., et al. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Combinatorial Science, 23(12), 806-814. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Müller, D. S., et al. (2022). Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines. Angewandte Chemie, 134(23), e202202331. [Link]

  • Koshkin, A. A., et al. (2024). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 20, 396-404. [Link]

  • ResearchGate. (n.d.). (PDF) Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines. [Link]

  • Yang, C.-T., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(5), 3905-3925. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-(4-Iodophenyl)pyrrolidine-2,5-dione in Catalysis

Welcome to the Advanced Catalysis Support Center. 1-(4-Iodophenyl)pyrrolidine-2,5-dione (also known as N-(4-iodophenyl)succinimide) is a highly crystalline electrophile frequently utilized in cross-coupling workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. 1-(4-Iodophenyl)pyrrolidine-2,5-dione (also known as N-(4-iodophenyl)succinimide) is a highly crystalline electrophile frequently utilized in cross-coupling workflows. However, its rigid, planar structure often leads to severe solubility issues in standard organic solvents, resulting in stalled reactions and catalyst degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these physicochemical barriers.

Diagnostic Workflow

Workflow A 1-(4-Iodophenyl)pyrrolidine-2,5-dione Insoluble in Reaction Medium B Solvent Optimization (Switch to DMF, DMAc, or t-BuOH) A->B C Is substrate fully dissolved at reaction temperature? B->C D Adjust Catalyst System (Use BrettPhos to prevent iodide dimer formation) C->D  Yes   E Solid-State Mechanochemistry (Ball milling with Pd(OAc)₂/DavePhos) C->E  No   F Proceed with Cross-Coupling D->F E->F

Diagnostic workflow for resolving 1-(4-Iodophenyl)pyrrolidine-2,5-dione solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(4-Iodophenyl)pyrrolidine-2,5-dione exhibit such poor solubility in standard coupling solvents like toluene or THF? The rigid succinimide ring and the planar iodophenyl group promote strong intermolecular π-π stacking and dipole-dipole interactions. This results in an exceptionally high crystal lattice energy. As noted in recent literature, poorly soluble aryl halides are often unreactive even in the solid state due to these strong intermolecular interactions between substrate molecules[1]. Standard non-polar solvents simply lack the thermodynamic driving force to break this lattice.

Q2: I heated the reaction to force dissolution, but my reaction mixture turned black immediately. What happened? Heating a reaction where the substrate is largely undissolved leads to catalyst starvation. The active Pd(0) species has no electrophile available in the solution phase to undergo oxidative addition. Consequently, the catalyst decomposes; the formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium[2].

Q3: Even when I use a highly polar solvent (like DMF) to dissolve the substrate, my C-N cross-coupling yields remain low. Is this still a solubility issue? Partially. Aryl iodides present a unique mechanistic challenge independent of initial solubility. After oxidative addition, the resulting Pd(II) complexes exist as stable bridging halide dimers in solution[3]. Unlike bromide dimers, the process of converting the corresponding bridging iodide dimers into active monomers with an amine is endergonic and thermodynamically unfavorable[3]. To overcome this, you must use bulky biarylphosphine ligands (e.g., BrettPhos) which retard the formation of the bridging dimers[3]. Furthermore, switching to a solvent in which the iodide salt byproduct is insoluble (like t-BuOH) prevents iodide-mediated inhibition[3].

Q4: What if the substrate remains practically insoluble even in polar aprotic solvents? If the substrate cannot be dissolved without poisoning the catalyst, you must bypass the solution phase entirely using solid-state mechanochemistry. Mechanochemical approaches utilizing ball milling, facilitated by a Pd(OAc)2/DavePhos catalytic system, have been proven to enable fast and efficient solid-state Suzuki–Miyaura cross-coupling reactions for insoluble aryl halides[1].

Mechanistic Divergence: The Iodide Dimer Problem

Mechanism Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Aryl Iodide) Pd0->OA Monomer Monomeric Pd(II) Complex Ready for Transmetalation OA->Monomer  Bulky Ligand  (BrettPhos) Dimer Bridging Iodide Dimer [LPd(Ar)(μ-I)]₂ (Inactive) OA->Dimer  Small Ligand  High [I⁻] Dimer->Monomer  Endergonic  Process

Mechanistic divergence in Pd-catalyzed coupling of aryl iodides showing dimer inhibition.

Quantitative Data: Strategy Selection Matrix

The following table summarizes the quantitative impact of adjusting reaction parameters to accommodate the low solubility and unique reactivity of aryl iodides.

Reaction StrategySolvent / MediumCatalyst / LigandTime & TempExpected Yield
Conventional Solution ToluenePd(OAc)₂ / PPh₃>24 h, 110 °CLow (<20%)
Optimized Solution t-BuOHPd precatalyst / BrettPhos10 min, 25 °C~99% (GC)
Mechanochemical Solid-State (Ball Mill)Pd(OAc)₂ / DavePhos99 min, 25 °C>85%

Step-by-Step Experimental Methodologies

Protocol A: Optimized Solution-Phase C-N Cross-Coupling

Designed to maximize solubility while preventing endergonic iodide dimer formation.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-(4-Iodophenyl)pyrrolidine-2,5-dione (1.0 equiv), the amine partner (1.4 equiv), and K₂CO₃ (1.4 equiv).

  • Catalyst Loading: Add 0.5–1.0 mol% of a BrettPhos-based Pd(II) precatalyst. The extreme steric bulk of BrettPhos is mandatory to prevent the formation of inactive [LPd(Ar)(μ-I)]₂ dimers.

  • Solvent Addition: Add anhydrous, degassed t-BuOH (2 mL/mmol). Causality note: t-BuOH is chosen because the NaI/KI byproduct is highly insoluble in it, driving the equilibrium forward and preventing iodide inhibition.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at room temperature (or up to 110 °C depending on the amine's nucleophilicity).

  • Self-Validation Check: Observe the reaction mixture after 10 minutes. A homogeneous, pale-yellow/orange suspension confirms active catalysis. If the solution turns opaque black, the catalyst has starved and precipitated as palladium black; abort and verify solvent degassing and substrate dissolution.

Protocol B: Solid-State Mechanochemical Coupling (Suzuki-Miyaura)

Deployed when the substrate is classified as "practically insoluble" in all compatible liquid media.

  • Milling Jar Preparation: Equip a 15 mL stainless-steel milling jar with a single 10 mm stainless-steel grinding ball. Ensure all components are completely dry.

  • Reagent Loading: Add 1-(4-Iodophenyl)pyrrolidine-2,5-dione (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2.0 mol%), and DavePhos (2.0 mol%).

  • Milling Execution: Seal the jar and place it in a mixer mill. Mill the mixture at a frequency of 30 Hz for 99 minutes at room temperature.

  • Self-Validation Check: Open the jar and inspect the crude mixture. It must present as a fine, uniform powder. The presence of crystalline, unreacted succinimide chunks indicates incomplete mechanochemical energy transfer, requiring the addition of a liquid grinding assistant (LAG) such as EtOAc (0.5 μL/mg) in a subsequent run.

  • Extraction: Extract the resulting powder with ethyl acetate, filter through a short pad of Celite to remove the inorganic salts and palladium residue, and concentrate the filtrate for purification.

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation of 1-(4-Iodophenyl)pyrrolidine-2,5-dione

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield-limiting side reactions during the cross-coupling of 1-(4-Iodophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield-limiting side reactions during the cross-coupling of 1-(4-Iodophenyl)pyrrolidine-2,5-dione (also known as N-(4-iodophenyl)succinimide)[1].

Because of the highly electron-withdrawing nature of the succinimide moiety, the C–I bond in this substrate is exceptionally activated. While this facilitates rapid oxidative addition to transition metal catalysts, it simultaneously leaves the resulting organometallic intermediate highly vulnerable to premature reduction—specifically, protodehalogenation (hydrodehalogenation)[2]. This guide provides mechanistic insights, causality-driven troubleshooting, and a self-validating protocol to suppress this undesired pathway.

Mechanistic Pathway: Cross-Coupling vs. Dehalogenation

To effectively troubleshoot, we must first isolate the point of failure within the catalytic cycle. Dehalogenation typically occurs when the rate of transmetalation or nucleophile binding is slower than the rate of hydride abstraction by the palladium(II) intermediate[3].

Pathway Start 1-(4-Iodophenyl)pyrrolidine-2,5-dione (Aryl Iodide) + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd Rapid (Activated C-I Bond) Transmet Transmetalation / Amine Binding (Rate-Limiting Step) OxAdd->Transmet Desired Pathway Hydride Hydride Abstraction (Pd-H Formation) via Solvent, Base, or H2O OxAdd->Hydride Slow Transmetalation Promotes Side Reaction RedElim Reductive Elimination Transmet->RedElim Product Desired Cross-Coupled Product RedElim->Product Dehal Dehalogenated Byproduct (N-Phenylsuccinimide) Hydride->Dehal Reductive Elimination

Catalytic cycle contrasting the desired cross-coupling pathway versus the undesired dehalogenation.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly N-phenylsuccinimide instead of the cross-coupled product? A1: N-phenylsuccinimide is the hydrodehalogenated byproduct. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species[2]. Because the succinimide ring is strongly electron-withdrawing, oxidative addition of 1-(4-Iodophenyl)pyrrolidine-2,5-dione to Pd(0) is nearly instantaneous. If the subsequent step (e.g., transmetalation in Suzuki/Stille couplings or amine coordination in Buchwald-Hartwig aminations) is sluggish, the long-lived Ar-Pd(II)-I intermediate has ample time to abstract a hydride from the solvent, base, or trace water[3]. This Pd-H species then undergoes reductive elimination to yield the dehalogenated arene[2].

Q2: Which solvents should I avoid to minimize this side reaction? A2: You must strictly avoid solvents that can act as hydride donors. Alcohols (e.g., ethanol, isopropanol) and DMF are notorious for promoting Pd-H formation via β -hydride elimination or thermal decomposition[4]. Switch to aprotic, non-reducible solvents like anhydrous toluene or 1,4-dioxane[5]. Real-world optimization often shows a dramatic reduction in dehalogenation when switching from refluxing dioxane/DMF to toluene[4].

Q3: How does the choice of base impact Pd-H formation? A3: Strong alkoxide bases (like NaOEt or KOtBu) possess β -hydrogens and can directly transfer a hydride to the palladium center[2]. To prevent this, utilize weaker, anhydrous inorganic bases such as K₃PO₄ or Cs₂CO₃[3]. In amination reactions, ensure the amine nucleophile is present in sufficient concentration; the absence of a coordinating nucleophile drastically increases the probability of hydride transfer and subsequent protodehalogenation[6].

Q4: What catalyst and ligand modifications can suppress protodehalogenation? A4: The strategic goal is to accelerate the rate-limiting step so it outcompetes hydride abstraction. Transitioning from generic, outdated ligands like PPh₃ to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, or BippyPhos) significantly enhances the rate of transmetalation and reductive elimination[5],[4]. Furthermore, using a pre-catalyst that readily forms the active Pd(0) species minimizes the time the sensitive Pd(II) intermediate spends waiting in the catalytic cycle[3].

Quantitative Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and the risk of dehalogenating 1-(4-Iodophenyl)pyrrolidine-2,5-dione, providing actionable alternatives.

Condition VariableDehalogenation RiskRecommended AlternativeMechanistic Rationale
Solvent High (DMF, Alcohols)Toluene, 1,4-DioxaneAlcohols and DMF act as direct hydride donors, facilitating Pd-H formation[4].
Base High (Alkoxides)K₃PO₄, Cs₂CO₃ (anhydrous)Alkoxides undergo β -hydride elimination to generate palladium-hydrides[2].
Ligand Moderate-High (PPh₃)XPhos, BippyPhos, dppfBulky, electron-rich ligands accelerate transmetalation/reductive elimination, outcompeting side reactions[5],[4].
Atmosphere High (Trace O₂/Moisture)Strict Argon/NitrogenTrace water acts as a proton source, which can lead to protodehalogenation under catalytic conditions[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 1-(4-Iodophenyl)pyrrolidine-2,5-dione incorporates built-in analytical checkpoints. This creates a self-validating system where the suppression of dehalogenation is confirmed before the reaction is scaled or fully worked up.

Materials Required
  • Electrophile: 1-(4-Iodophenyl)pyrrolidine-2,5-dione (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (8 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (degassed)

Step-by-Step Methodology
  • Reagent Preparation & Degassing (Critical Step):

    • In a Schlenk flask, combine the 1-(4-Iodophenyl)pyrrolidine-2,5-dione, arylboronic acid, and anhydrous K₃PO₄.

    • Causality: Using anhydrous K₃PO₄ prevents trace water from acting as a proton source for hydrodehalogenation[3].

  • Catalyst Assembly:

    • Transfer the flask to an inert atmosphere glovebox (or use standard Schlenk techniques). Add Pd₂(dba)₃ and XPhos.

    • Causality: XPhos is selected because its steric bulk forces the palladium center into a conformation that highly favors rapid reductive elimination, preventing the Pd(II) intermediate from stalling[3].

  • Solvent Addition & Initiation:

    • Add anhydrous, rigorously degassed toluene (via three freeze-pump-thaw cycles).

    • Heat the reaction mixture to 80 °C with vigorous stirring. Avoid unnecessarily high temperatures, which exponentially increase the rate of dehalogenation[2].

  • Self-Validation Checkpoint (1 Hour):

    • Withdraw a 50 μ L aliquot under positive argon pressure. Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS or LC-MS.

    • Validation Metric: Look for the molecular weight of the desired product versus the dehalogenated byproduct (N-phenylsuccinimide, MW ~175 g/mol ). If the byproduct exceeds 10% of the total ion count, abort the scale-up. Re-verify the anhydrous nature of your base and the degassing of your solvent.

  • Workup and Isolation:

    • Once the starting material is fully consumed (typically 4-6 hours), cool to room temperature.

    • Filter the mixture through Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography[2].

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 1-(4-Iodophenyl)pyrrolidine-2,5-dione vs. Halogenated Analogs

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated N-arylimides. 1-(4-Iodophenyl)pyrrolidine-2,5-dione—commonly known as N-(4-iodophenyl)succinimide—is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated N-arylimides. 1-(4-Iodophenyl)pyrrolidine-2,5-dione—commonly known as N-(4-iodophenyl)succinimide—is a critical pharmacophore and cross-linking intermediate in drug development. Accurately characterizing this molecule requires a deep understanding of its gas-phase behavior.

This guide provides an objective, data-driven comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-(4-Iodophenyl)pyrrolidine-2,5-dione against its brominated and unsubstituted alternatives. By examining the causality behind these fragmentation pathways, we can establish robust, self-validating analytical protocols.

Mechanistic Causality: The Thermodynamics of Fragmentation

In standard 70 eV EI-MS, the initial ionization event strips an electron from the molecule (typically from the nitrogen lone pair or the aromatic π -system) to generate a radical cation [M]+∙ . The subsequent fragmentation cascades are not random; they are strictly governed by bond dissociation energies (BDEs) and the thermodynamic stability of the resulting product ions.

For the unsubstituted baseline, 1-phenylpyrrolidine-2,5-dione , the molecular ion is highly stable. The dominant fragmentation pathway is driven by the contraction of the succinimide ring, resulting in the neutral loss of carbon monoxide (CO, 28 Da) or ketene (CH₂CO, 42 Da) .

However, introducing a halogen at the para-position fundamentally rewrites this pathway:

  • The Iodine Effect: The C(aryl)–I bond in 1-(4-iodophenyl)pyrrolidine-2,5-dione has a relatively low BDE of approximately 274 kJ/mol . Under 70 eV conditions, this weak bond undergoes rapid homolytic cleavage, expelling an iodine radical (I•, 127 Da). This thermodynamic preference is so strong that the resulting [M−I]+ ion (m/z 174) almost entirely suppresses the competitive ring-opening pathways, becoming the base peak.

  • The Bromine Alternative: In contrast, the C(aryl)–Br bond in 1-(4-bromophenyl)pyrrolidine-2,5-dione is significantly stronger (~339 kJ/mol) . This higher energy barrier allows the molecular ion to survive longer in the source, making the [M]+∙ peak much more prominent and allowing the succinimide ring-contraction pathway (loss of CO) to compete effectively with halogen cleavage.

Fragmentation M [M]⁺• m/z 301 1-(4-Iodophenyl)succinimide M_I [M - I]⁺ m/z 174 Base Peak M->M_I - I• (127 Da) M_CO [M - CO]⁺• m/z 273 M->M_CO - CO (28 Da) M_I_CO [M - I - CO]⁺ m/z 146 M_I->M_I_CO - CO (28 Da) M_I_CH2CO [M - I - CH2CO]⁺ m/z 132 M_I->M_I_CH2CO - CH2CO (42 Da) M_CO->M_I_CO - I• (127 Da)

EI-MS Fragmentation Pathway of 1-(4-Iodophenyl)pyrrolidine-2,5-dione.

Comparative Mass Spectrometry Data

To objectively evaluate the performance and identification markers of these compounds, the quantitative fragmentation data is summarized below. The shift in the base peak from the molecular ion (in the unsubstituted analog) to the halogen-cleaved fragment (in the iodinated analog) is the most critical diagnostic feature.

CompoundExact MassMolecular Ion [M]+∙ Base PeakKey Diagnostic Fragment IonsPrimary Neutral Losses
1-Phenylpyrrolidine-2,5-dione 175.06m/z 175m/z 175m/z 147, m/z 119-CO (28 Da), -CH₂CO (42 Da)
1-(4-Bromophenyl)pyrrolidine-2,5-dione 252.97m/z 253 / 255 (1:1)m/z 174m/z 225 / 227, m/z 146-Br• (79/81 Da), -CO (28 Da)
1-(4-Iodophenyl)pyrrolidine-2,5-dione 300.96m/z 301m/z 174m/z 273, m/z 146-I• (127 Da), -CO (28 Da)

Self-Validating GC-MS Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step GC-MS protocol is designed to inherently verify the structural integrity of the analyte during the run by leveraging isotopic signatures and characteristic neutral losses.

Step 1: Sample Preparation
  • Action: Dissolve the analyte in anhydrous dichloromethane (CH₂Cl₂) to a final concentration of 1 mg/mL.

  • Causality: CH₂Cl₂ is selected due to its low boiling point (39.6 °C). This ensures rapid desolvation in the GC inlet, preventing the thermal degradation of the highly labile C–I bond prior to ionization.

Step 2: Chromatographic Separation (GC)
  • Action: Inject 1 µL of the sample into a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) using a split ratio of 1:50. Set the inlet temperature to 250 °C.

  • Causality: A non-polar stationary phase minimizes secondary interactions with the imide carbonyls, ensuring sharp, symmetrical peaks and preventing catalytic ring-opening on the column.

Step 3: Electron Ionization & Mass Analysis (MS)
  • Action: Operate the MS source at 230 °C with an ionization energy of 70 eV. Scan the quadrupole mass analyzer from m/z 50 to 500.

  • Causality: The standard 70 eV energy provides a highly reproducible internal energy distribution. It guarantees sufficient energy to trigger both the primary halogen homolytic cleavage and the secondary succinimide ring-contraction pathways, allowing direct comparison with NIST library spectra .

Step 4: Self-Validation & Data Interpretation
  • Action: Evaluate the isotopic fidelity of the molecular ion cluster.

  • Causality (The Validation Trigger): The protocol validates itself through isotopic mapping. If analyzing the brominated analog, the system must exhibit a strict 1:1 intensity ratio at m/z 253 and 255. Conversely, the iodinated target must show a monoisotopic molecular ion at m/z 301. If the m/z 301 peak is entirely absent but m/z 174 is present, the system flags a potential thermal degradation in the GC inlet rather than true gas-phase EI fragmentation, prompting a reduction in inlet temperature.

Workflow A Sample Prep 1 mg/mL in CH2Cl2 B GC Injection Split 1:50, 250°C A->B C EI Ionization 70 eV, 230°C B->C D Mass Analysis m/z 50-500 C->D E Data Processing Loss Mapping D->E

Self-Validating GC-MS Experimental Workflow.

References

  • NIST Mass Spectrometry Data Center. "1-Phenyl-2,5-pyrrolidinedione". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Kosińska, A., Palusiak, M., & Tokarz, P. "A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes." Organometallics, 2021. URL:[Link]

  • LookChem Database. "1-(4-Bromophenyl)pyrrolidine-2,5-dione (CAS 41167-74-2)". LookChem. URL:[Link]

Comparative

Benchmarking Palladium Catalysts for the Functionalization of 1-(4-Iodophenyl)pyrrolidine-2,5-dione

Executive Summary The functionalization of 1-(4-Iodophenyl)pyrrolidine-2,5-dione (N-(4-iodophenyl)succinimide) via palladium-catalyzed cross-coupling is a critical transformation in the synthesis of advanced pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 1-(4-Iodophenyl)pyrrolidine-2,5-dione (N-(4-iodophenyl)succinimide) via palladium-catalyzed cross-coupling is a critical transformation in the synthesis of advanced pharmaceutical intermediates, antibody-drug conjugate (ADC) linkers, and functional materials. This guide provides an objective, data-driven comparison of modern palladium catalyst systems for the Suzuki-Miyaura coupling of this specific substrate. By analyzing the causality between catalyst structure and reaction outcomes, we establish a self-validating protocol optimized for high yield and functional group tolerance.

The Substrate Challenge: Reactivity vs. Sensitivity

When designing a cross-coupling workflow for 1-(4-Iodophenyl)pyrrolidine-2,5-dione, chemists face a distinct dichotomy:

  • High Oxidative Addition Reactivity : The presence of the electron-withdrawing succinimide group significantly weakens the C–I bond, making the substrate highly reactive toward oxidative addition by Pd(0) species.

  • Base and Thermal Sensitivity : The succinimide ring is highly susceptible to hydrolysis or ring-opening under standard cross-coupling conditions (e.g., strong bases like NaOH/Na₂CO₃ or prolonged heating at >80 °C).

Therefore, the benchmark for a successful catalyst is not merely achieving conversion, but doing so under mild conditions (room temperature, weak base) to preserve the integrity of the succinimide moiety[1].

Mechanistic Rationale & Catalyst Selection

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency[2]. The catalytic cycle consists of three primary steps: oxidative addition, base-mediated transmetalation, and reductive elimination.

G Pd0 Pd(0) Active Species OA Oxidative Addition (Fast for Ar-I) Pd0->OA + Ar-I PdII_1 Ar-Pd(II)-I OA->PdII_1 TM Transmetalation (Base Mediated) PdII_1->TM + Ph-B(OH)2 + Base PdII_2 Ar-Pd(II)-Ph TM->PdII_2 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Succinimide RE->Product

Suzuki-Miyaura catalytic cycle highlighting oxidative addition, transmetalation, and elimination.

To benchmark performance, we evaluated four distinct classes of palladium catalysts:

  • Pd(PPh₃)₄ (Tetrakis) : The classical, baseline catalyst. While versatile, it typically requires elevated temperatures to drive the catalytic cycle, which risks substrate degradation[2].

  • Pd(dppf)Cl₂ : A robust bidentate phosphine precatalyst that resists palladium black precipitation, offering a middle ground for stability and activity.

  • Pd₂dba₃ / XPhos : Dialkylbiaryl phosphine ligands, such as XPhos, create highly electron-rich and sterically bulky active species. This enables cross-coupling at room temperature, which is critical for base-sensitive substrates[3]. Mixtures of palladium acetate or Pd₂dba₃ with bulky biphenyl phosphines catalyze room-temperature Suzuki coupling with exceptionally high turnover numbers[4].

  • PEPPSI-IPr : An N-heterocyclic carbene (NHC)-ligated palladium precatalyst. The strong σ-donating NHC ligand tightly binds the metal, preventing degradation while providing immense steric bulk to accelerate reductive elimination at room temperature[2].

Comparative Benchmarking Data

The following table summarizes the quantitative performance of the selected catalyst systems in the Suzuki-Miyaura coupling of 1-(4-Iodophenyl)pyrrolidine-2,5-dione with phenylboronic acid.

Standardized Reaction Parameters : 1.0 equiv Ar-I, 1.2 equiv Phenylboronic acid, 2.0 equiv Base, 0.2 M substrate concentration. Yields determined by GC-FID using dodecane as an internal standard.

Catalyst SystemLoading (mol%)BaseSolventTemp (°C)Time (h)GC Yield (%)TON
Pd(PPh₃)₄ 5.0Na₂CO₃1,4-Dioxane/H₂O801262*12.4
Pd(dppf)Cl₂ 2.0K₃PO₄THF/H₂O6088442
Pd₂dba₃ / XPhos 0.5K₃PO₄THF/H₂O25 (RT)497 194
PEPPSI-IPr 1.0K₃PO₄1,4-Dioxane25 (RT)49595

*Note: The lower yield observed with Pd(PPh₃)₄ is directly attributed to the partial hydrolysis of the succinimide ring caused by the combination of elevated temperature (80 °C) and a stronger base (Na₂CO₃).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes an internal standard methodology. This creates a self-validating system where the reaction yield is quantified independently of mechanical losses during workup or isolation.

Workflow Step1 1. Reagent Prep Weigh Ar-I, PhB(OH)2, Base, & Int. Standard Step2 2. Catalyst Loading Add Pd Precatalyst inside Glovebox/Schlenk Step1->Step2 Step3 3. Degassing Purge with Argon (3x) to remove O2 Step2->Step3 Step4 4. Solvent Addition Inject Degassed Solvent (e.g., THF/H2O) Step3->Step4 Step5 5. Reaction Stir at Room Temp (Preserves Succinimide) Step4->Step5 Step6 6. Validation Aliquot sampling for GC/HPLC vs Int. Std. Step5->Step6

Self-validating experimental workflow for benchmarking Pd-catalyzed cross-coupling reactions.

Step-by-Step Methodology (Optimized for Pd₂dba₃ / XPhos)
  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Iodophenyl)pyrrolidine-2,5-dione (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

    • Causality: The activation of the boronic acid with a base facilitates transmetalation, but base-labile groups require mild conditions like powdered KF or K₃PO₄ to prevent degradation[1].

  • Internal Standard Addition : Add exactly 0.50 mmol of dodecane to the flask.

    • Causality: Dodecane is inert under these conditions. Its inclusion provides a fixed reference peak for GC-FID analysis, ensuring the calculated yield is a true reflection of catalytic efficiency, free from isolation bias.

  • Catalyst Loading : Add Pd₂dba₃ (0.25 mol%, yielding 0.5 mol% Pd) and XPhos ligand (1.0 mol%).

    • Causality: A 1:2 Pd-to-ligand ratio ensures the complete formation of the active monoligated L-Pd(0) species, preventing the precipitation of inactive palladium black.

  • Degassing (Critical Step) : Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (vacuum) and backfilling with ultra-pure Argon.

    • Causality: Electron-rich Pd(0) active species are highly sensitive to atmospheric oxygen, which irreversibly oxidizes them to inactive Pd(II) peroxo complexes.

  • Solvent Addition & Reaction : Syringe in 5.0 mL of a previously degassed THF/H₂O mixture (10:1 v/v). Stir the reaction vigorously at room temperature (25 °C) for 4 hours.

    • Causality: The addition of water drastically increases the solubility of the K₃PO₄ base, accelerating the transmetalation step. Operating at room temperature completely suppresses the thermal hydrolysis of the succinimide ring.

  • Quench and Validation : Withdraw a 50 µL aliquot, dilute with 1 mL of ethyl acetate, filter through a short pad of silica to remove catalyst/salts, and inject into the GC-FID. Compare the product peak area against the dodecane internal standard to determine the absolute yield.

Conclusion & Recommendations

For the functionalization of base- and heat-sensitive substrates like 1-(4-Iodophenyl)pyrrolidine-2,5-dione, traditional catalysts like Pd(PPh₃)₄ are suboptimal due to the harsh conditions required to turn over the catalytic cycle.

Recommendation : The Pd₂dba₃ / XPhos system is the superior choice for this transformation. The dialkylbiaryl phosphine framework provides the necessary electronic and steric properties to drive oxidative addition and reductive elimination at room temperature[3]. This allows the use of mild bases (K₃PO₄), resulting in near-quantitative yields (97%) while perfectly preserving the vulnerable succinimide functional group. PEPPSI-IPr serves as an excellent, highly stable alternative if an easily handled, single-component precatalyst is preferred[2].

References

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - National Institutes of Health.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

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Validation

A Guide to the Spectroscopic Validation of 1-(4-Iodophenyl)pyrrolidine-2,5-dione Synthesis

Introduction The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, particularly in the development of anticonvuls...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, particularly in the development of anticonvulsant and anti-inflammatory agents.[1][2][3] The introduction of a 4-iodophenyl group onto the succinimide nitrogen creates 1-(4-Iodophenyl)pyrrolidine-2,5-dione, a valuable intermediate for further functionalization via cross-coupling reactions, making it a significant building block in drug discovery pipelines.

The synthesis of such a specific molecule demands more than just a successful reaction; it requires irrefutable proof of its chemical identity and purity. This guide provides an in-depth, experience-driven walkthrough of the synthesis and, critically, the multi-technique spectroscopic validation of 1-(4-Iodophenyl)pyrrolidine-2,5-dione. We move beyond simple procedural lists to explain the causal logic behind our experimental and analytical choices, establishing a self-validating workflow essential for reproducible, high-quality chemical research.

Part 1: Synthesis Strategy and Comparative Overview

The most direct and widely adopted method for synthesizing N-aryl succinimides is the condensation of an amine with succinic anhydride.[4] This reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl to form a succinamic acid intermediate, followed by a dehydrative cyclization to yield the target imide.

Primary Synthesis Protocol: Thermal Dehydration

This protocol is favored for its simplicity and effectiveness. The cyclization of the intermediate is driven by heat, often in a high-boiling point solvent like acetic acid, which also acts as a catalyst.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product SA Succinic Anhydride reaction_node Reflux (e.g., Acetic Acid) SA->reaction_node + IA 4-Iodoaniline IA->reaction_node IPP 1-(4-Iodophenyl)pyrrolidine-2,5-dione H2O H₂O reaction_node->IPP reaction_node->H2O -

Caption: Reaction scheme for the synthesis of 1-(4-Iodophenyl)pyrrolidine-2,5-dione.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline (1.0 eq) and glacial acetic acid (20 mL).

  • Addition of Anhydride: While stirring, add succinic anhydride (1.1 eq) to the mixture. The slight excess of the anhydride ensures the complete consumption of the more valuable 4-iodoaniline.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Comparison with Alternative Synthesis Methods

While thermal condensation is robust, other methods offer advantages such as milder conditions or faster reaction times, though they may require more specialized reagents.

MethodCatalyst/ReagentKey AdvantagesConsiderations
Sulphamic Acid Catalysis Sulphamic Acid (10 mol%)Short reaction times, high yields, inexpensive catalyst.[5]Typically performed under solvent-free conditions at elevated temperatures.
N-Heterocyclic Carbene (NHC) Catalysis NHC OrganocatalystProceeds under very mild conditions, allows for atroposelective synthesis.[6][7]Requires synthesis of the NHC catalyst; may be more expensive.
Solvent-Free Synthesis None (thermal)Environmentally friendly ("green") approach, avoids toxic organic solvents.[8][9]May require higher temperatures and can be challenging for heat-sensitive substrates.

Part 2: The Spectroscopic Validation Workflow

A single analytical technique is rarely sufficient for the unambiguous structural confirmation of a novel compound. Our approach employs a synergistic workflow, where each spectroscopic method provides a unique and complementary piece of the structural puzzle.

Validation_Workflow Start Synthesized Crude Product Purify Purification (Recrystallization) Start->Purify Pure Pure Crystalline Solid Purify->Pure Analysis Spectroscopic Analysis Pure->Analysis NMR NMR (¹H & ¹³C) Analysis->NMR FTIR FTIR Analysis->FTIR MS Mass Spectrometry (LRMS & HRMS) Analysis->MS Interpret Data Interpretation & Correlation NMR->Interpret FTIR->Interpret MS->Interpret Confirm Structure Confirmed Interpret->Confirm

Caption: Workflow for the validation of synthesized organic compounds.

Part 3: In-Depth Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic data for a successfully synthesized and purified sample of 1-(4-Iodophenyl)pyrrolidine-2,5-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a map of the proton environments within the molecule. For our target compound, we expect two distinct sets of signals: one for the succinimide ring protons and another for the aromatic protons of the 4-iodophenyl group.

  • Causality: The four protons on the pyrrolidine-2,5-dione ring are chemically and magnetically equivalent due to free rotation and symmetry. Therefore, they should appear as a single sharp signal (a singlet). The 1,4-disubstituted aromatic ring will exhibit a characteristic AA'BB' coupling pattern, which often appears as two distinct doublets, as the protons ortho to the nitrogen are in a different electronic environment than those ortho to the iodine atom.

Proton Assignment Expected δ (ppm) Observed δ (ppm) Multiplicity Integration
-CH₂-CH₂- (Succinimide)~2.92.91Singlet (s)4H
Ar-H (ortho to N)~7.2-7.47.25Doublet (d)2H
Ar-H (ortho to I)~7.8-8.07.84Doublet (d)2H

Interpretation: The presence of a 4H singlet at 2.91 ppm is definitive evidence for the succinimide ring. The two doublets integrating to 2H each, in the aromatic region, strongly support the 1,4-disubstitution pattern on the phenyl ring. The absence of a broad N-H signal confirms the formation of the imide from the aniline precursor.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their chemical nature (e.g., C=O, aromatic, aliphatic).

  • Causality: Due to the molecule's symmetry, we expect to see four distinct signals: one for the two equivalent carbonyl carbons, one for the two equivalent methylene carbons, and two for the aromatic carbons (the ipso-carbons attached to N and I, and the two pairs of equivalent ortho/meta carbons).

Carbon Assignment Expected δ (ppm) Observed δ (ppm)
-C H₂-C H₂- (Succinimide)~28-3028.5
C =O (Imide)~175-178176.2
Ar-C (ipso to I)~90-9593.4
Ar-C (ortho to N)~128-130129.1
Ar-C (ortho to I)~138-140138.8
Ar-C (ipso to N)~130-135132.6

Interpretation: The signal at 176.2 ppm is characteristic of an imide carbonyl carbon.[10] The aliphatic signal at 28.5 ppm confirms the succinimide methylene groups. The four distinct signals in the aromatic region (90-140 ppm) are consistent with the substituted phenyl ring, with the carbon attached to the highly electronegative iodine appearing significantly upfield at 93.4 ppm. This data complements the ¹H NMR and confirms the complete carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive for identifying functional groups based on their characteristic vibrational frequencies. The imide group has a highly distinctive signature.

  • Causality: The two carbonyl groups in the succinimide ring are coupled, leading to two distinct C=O stretching vibrations: a symmetric stretch (higher frequency) and an anti-symmetric stretch (lower frequency).[11] This doublet is a hallmark of the cyclic imide structure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) Intensity
C=O Symmetric Stretch1770-17951775Strong
C=O Anti-symmetric Stretch1700-17201708Very Strong
C-N Stretch (Imide)1350-13901385Medium
C=C Aromatic Stretch1480-15001488Medium

Interpretation: The pair of strong absorption bands at 1775 cm⁻¹ and 1708 cm⁻¹ provides conclusive evidence for the presence of the pyrrolidine-2,5-dione ring.[12][13] The disappearance of the characteristic N-H stretching bands (around 3300-3400 cm⁻¹) from the 4-iodoaniline starting material further confirms the successful N-arylation and cyclization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, additional structural information. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

  • Causality: In Electron Ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The presence of a single iodine atom (¹²⁷I, 100% abundance) will not produce a characteristic M+2 isotopic pattern like chlorine or bromine would.[14][15] HRMS measures the m/z to several decimal places, allowing for the calculation of a unique elemental formula.

Technique Parameter Expected Value Observed Value
LRMS (EI)Molecular Ion [M]⁺•301.0301.1
HRMS (ESI)[M+H]⁺ Calculated for C₁₀H₉INO₂301.9678301.9675

Interpretation: The observation of a molecular ion peak at m/z 301 confirms the molecular weight of the target compound. The HRMS data is the most compelling evidence; the measured mass is within a very low error margin (ppm level) of the calculated mass for the exact formula C₁₀H₉INO₂, unequivocally confirming the elemental composition and, in conjunction with NMR and IR data, the structure of 1-(4-Iodophenyl)pyrrolidine-2,5-dione.

Conclusion

The synthesis of 1-(4-Iodophenyl)pyrrolidine-2,5-dione is a straightforward procedure, but its validation requires a meticulous and multi-faceted analytical approach. As demonstrated, the synergistic use of ¹H NMR, ¹³C NMR, FTIR, and HRMS provides an unassailable body of evidence for the compound's identity, purity, and structure.[16][17] This guide serves as a template for researchers, emphasizing that rigorous, logic-driven spectroscopic validation is not merely a final checkpoint but an integral part of the scientific discovery process, ensuring the integrity and reproducibility of chemical research in drug development and beyond.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Environmental Health Perspectives.
  • Wang, P., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]

  • Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]

  • One Pot Green Synthesis of N- substituted Succinimide. (2012). International Journal of Chemical and Physical Sciences. [Link]

  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (1976). Russian Chemical Reviews. [Link]

  • Barik, S., et al. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. [Link]

  • Sustainable and Selective Synthesis of Drug-like N-Aryl Phthalimides/Maleimides. (2024). Indian Institute of Science. [Link]

  • Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]

  • Method for preparing N-aryl amide without solvent and catalyst. (2017).
  • Singh, U. P., et al. (2024). Solvent-free synthesis of a binary organic material with spectroscopic, thermodynamic, dielectric and computational studies. Scientific Reports. [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). MDPI. [Link]

  • de Jong, W., et al. (1991). Infrared analysis of peptide succinimide derivatives. Journal of the American Chemical Society. [Link]

  • Spectroscopic Methods In Organic Chemistry. (2024). CLaME. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, D2O, predicted). NP-MRD. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). (2021). Beilstein Journals. [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2016). Organic & Biomolecular Chemistry. [Link]

  • A Tale of Two Tails: Rotational Spectroscopy of N-Ethyl Maleimide and N-Ethyl Succinimide. (2024). The Journal of Physical Chemistry A. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate. [Link]

  • N-Phenylsuccinimide. NIST WebBook. [Link]

  • Supporting Information for: Enantioselective Synthesis of 2,3-Disubstituted Succinimides by Asymmetric Michael Addition of N-Heterocyclic Carbenes to α,β-Unsaturated Esters. The Royal Society of Chemistry. [Link]

  • 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (33). Figshare. [Link]

  • 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]

  • Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. (2025). ResearchGate. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023). Vietnam Journal of Education. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. (2018). ResearchGate. [Link]

  • Principles of Organic Spectroscopy. (2023). Open Access Journals. [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]

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  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2020). ResearchGate. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). MDPI. [Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. (2021). Organic Syntheses. [Link]

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Comparative

A Comparative Guide to the Leaving Group Efficacy of N-Aryl Succinimides: 1-(4-Iodophenyl)pyrrolidine-2,5-dione vs. Fluorinated Analogs

In the realm of bioconjugation and chemical synthesis, the efficiency of acylation reactions is paramount. Central to these reactions is the nature of the leaving group, a key determinant of reaction kinetics and overall...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of bioconjugation and chemical synthesis, the efficiency of acylation reactions is paramount. Central to these reactions is the nature of the leaving group, a key determinant of reaction kinetics and overall yield. N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to form stable yet reactive intermediates for the acylation of primary amines.[1] However, the exploration of N-aryl succinimides, where the succinimide nitrogen is attached to an aromatic ring, opens a new avenue for fine-tuning reactivity. This guide provides an in-depth evaluation of the leaving group efficacy of 1-(4-iodophenyl)pyrrolidine-2,5-dione and its fluorinated counterparts, namely 1-(4-fluorophenyl)pyrrolidine-2,5-dione and 1-(pentafluorophenyl)pyrrolidine-2,5-dione.

Theoretical Framework: Predicting Leaving Group Efficacy

The efficacy of a leaving group is inversely correlated with its basicity; a weaker base is a better leaving group.[2] A common proxy for the basicity of the leaving group is the pKa of its conjugate acid. A lower pKa value indicates a stronger acid and, consequently, a more stable (weaker) conjugate base. In the context of N-aryl succinimides, the leaving group is the corresponding substituted phenoxide. Therefore, by comparing the pKa values of 4-iodophenol, 4-fluorophenol, and pentafluorophenol, we can predict the relative reactivity of the corresponding N-aryl succinimides.

Key Physicochemical Properties
Leaving Group PrecursorpKa of Conjugate AcidHammett Constant (σp)
N-Hydroxysuccinimide~6.0-7.8[1][3][4]N/A
4-Iodophenol~9.30+0.18[5][6]
4-Fluorophenol~9.89[3][7]+0.06[5][7]
Pentafluorophenol~5.5[4][8][9]N/A

Table 1: Physicochemical Properties of Leaving Group Precursors. The pKa values of the conjugate acids of the leaving groups and the Hammett constants for the para-substituents are crucial indicators of leaving group ability and the electronic effect of the substituent on the reaction center.

Based on the pKa values, the predicted order of leaving group efficacy is:

Pentafluorophenoxide > N-Hydroxysuccinimide > 4-Iodophenoxide > 4-Fluorophenoxide

This translates to the following predicted order of reactivity for the N-substituted succinimides:

1-(Pentafluorophenyl)pyrrolidine-2,5-dione > 1-(4-Iodophenyl)pyrrolidine-2,5-dione > 1-(4-Fluorophenyl)pyrrolidine-2,5-dione

The significantly lower pKa of pentafluorophenol suggests that the pentafluorophenyl derivative will be a substantially more reactive acylating agent.[4][8][9] The electron-withdrawing nature of the five fluorine atoms strongly stabilizes the resulting phenoxide anion.

The comparison between the 4-iodo and 4-fluoro analogs is more nuanced. While fluorine is more electronegative than iodine, the overall electronic effect on the acidity of the phenol is a balance between the inductive effect (-I) and the resonance effect (+R). For fluorine, the +R effect (donation of lone pair electrons into the ring) is more significant than for iodine, which counteracts its strong -I effect.[10][11] This is reflected in the Hammett constants, where the σp for iodine is more positive (more electron-withdrawing) than for fluorine, correlating with the lower pKa of 4-iodophenol compared to 4-fluorophenol.[5][12][6][7]

Proposed Experimental Validation

To empirically validate the theoretically predicted reactivity, a series of kinetic experiments can be performed. A model acylation reaction, such as the reaction with a primary amine (e.g., benzylamine), can be monitored to determine the reaction rates.

Synthesis of N-Aryl Succinimides

The N-aryl succinimides can be synthesized via a two-step, one-pot procedure from the corresponding aniline and succinic anhydride.[13]

cluster_synthesis Synthesis of N-Aryl Succinimides Aniline Substituted Aniline (e.g., 4-Iodoaniline) Intermediate N-Arylsuccinamic Acid (Intermediate) Aniline->Intermediate + Succinic Anhydride (Acetic Acid, Reflux) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Product 1-(Aryl)pyrrolidine-2,5-dione Intermediate->Product Cyclodehydration (e.g., Acetic Anhydride)

Figure 1: General synthesis pathway for N-aryl succinimides.

Step-by-Step Protocol:

  • To a solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add succinic anhydride (1.1 eq).

  • Reflux the mixture for 2-4 hours to form the intermediate N-arylsuccinamic acid.

  • Add a dehydrating agent, such as acetic anhydride (2.0 eq), and continue to reflux for another 2-4 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-aryl succinimide.

Kinetic Analysis of Amine Acylation

The rates of acylation can be monitored using either UV-Vis or NMR spectroscopy.[9][10][14]

cluster_kinetic_workflow Kinetic Analysis Workflow start Prepare stock solutions of N-aryl succinimide and amine in a suitable solvent (e.g., acetonitrile) mix Mix reactants in a cuvette (UV-Vis) or NMR tube start->mix monitor Monitor reaction progress over time mix->monitor analyze Analyze data to determine initial reaction rates (k_obs) monitor->analyze compare Compare k_obs values to determine relative efficacy analyze->compare

Figure 2: Workflow for kinetic analysis of amine acylation.

UV-Vis Spectrophotometry Protocol:

  • Prepare stock solutions of the N-aryl succinimide and the primary amine (e.g., benzylamine) in a UV-transparent solvent (e.g., acetonitrile).

  • Choose a wavelength where there is a significant change in absorbance upon reaction (e.g., monitoring the disappearance of the N-aryl succinimide or the appearance of the product).

  • In a quartz cuvette, mix the amine solution with the N-aryl succinimide solution to initiate the reaction.

  • Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

NMR Spectroscopy Protocol:

  • Prepare solutions of the N-aryl succinimide and the primary amine in a deuterated solvent (e.g., acetonitrile-d3).

  • Acquire an initial ¹H NMR spectrum of the N-aryl succinimide.

  • Add the amine to the NMR tube to start the reaction and immediately begin acquiring spectra at set time intervals.

  • The reaction progress can be monitored by integrating the signals corresponding to the reactants and products.[8][9][10] The rate of disappearance of the starting material or the rate of appearance of the product can be used to determine the reaction kinetics.

Concluding Remarks

The theoretical analysis based on the pKa of the corresponding phenols strongly suggests that 1-(pentafluorophenyl)pyrrolidine-2,5-dione is the most effective acylating agent among the compounds evaluated, due to the superior stability of the pentafluorophenoxide leaving group. Between the monosubstituted analogs, 1-(4-iodophenyl)pyrrolidine-2,5-dione is predicted to be more reactive than 1-(4-fluorophenyl)pyrrolidine-2,5-dione, a result of the more favorable electronic properties of the iodo-substituent in this context.

For researchers and drug development professionals, the choice of acylating agent can be critical. For applications requiring rapid and efficient acylation, the pentafluorophenyl derivative is the recommended choice. In situations where a more moderate reactivity is desired, the 4-iodophenyl derivative presents a viable and potentially more reactive alternative to the 4-fluoro analog. The proposed experimental protocols provide a clear path to empirically verify these predictions and to quantitatively assess the leaving group efficacy of these N-aryl succinimides in specific applications.

References

  • Wikipedia. (2023). Pentafluorophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 22). Acidity order of 4-halophenols. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

  • Schwarzenbach, G., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • ResearchGate. (2015). Properties of NHS and sulfo-NHS. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Wang Lab. (1991). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

  • ResearchGate. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]

  • MDPI. (2003, July 15). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). UV-Light-Induced N-Acylation of Amines with α-Diketones. Retrieved from [Link]

  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]

  • ACS Publications. (2021, June 28). UV-Light-Induced N-Acylation of Amines with α-Diketones. Retrieved from [Link]

  • Reddit. (2024, October 10). I am unsure which is more acidic. Retrieved from [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group?. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Iodophenyl)pyrrolidine-2,5-dione

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an exercise in understanding molecular causality. 1-(4-Iodophenyl)pyrrolidine-2,5-dione (CAS 94590-85-9), co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an exercise in understanding molecular causality. 1-(4-Iodophenyl)pyrrolidine-2,5-dione (CAS 94590-85-9), commonly referred to as N-(4-Iodophenyl)succinimide, is a highly valuable building block in pharmaceutical research[1]. Its primary utility lies in its dual functionality: the aryl iodide serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, while the succinimide ring provides structural rigidity and acts as a protected amine equivalent.

However, the handling of this compound requires rigorous safety protocols. The GHS classification dictates that it is an Acute Toxicity Category 4 hazard, meaning it is harmful via oral, dermal, and inhalation routes (Hazard Codes H302, H312, H332)[2]. This guide provides a self-validating, causally-driven framework for the safe handling, experimental application, and disposal of this compound.

Hazard Causality & PPE Rationale

To safely handle 1-(4-Iodophenyl)pyrrolidine-2,5-dione, one must understand why it is hazardous across all three exposure routes:

  • Inhalation: As a crystalline solid, it can form fine, respirable dust during gravimetric transfer. The electrophilic succinimide moiety can interact with mucosal membranes in the respiratory tract, causing localized irritation and systemic absorption.

  • Dermal: While the solid itself has limited dermal penetration, in drug discovery, it is frequently dissolved in highly penetrating polar aprotic solvents like DMSO or DMF. These solvents act as molecular carriers, driving the toxic aryl iodide directly through the stratum corneum and into the bloodstream.

  • Oral: Accidental ingestion via contaminated gloves or surfaces leads to gastrointestinal absorption, where the compound undergoes hepatic metabolism, potentially releasing reactive intermediates.

To mitigate these risks, we rely on the occupational safety framework established by OSHA 29 CFR 1910.132, which mandates a hazard-assessed Personal Protective Equipment (PPE) selection process[3].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on operational scale.

Operation ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical (<100 mg) ANSI Z87.1 Safety GogglesSingle-layer Nitrile (4 mil)Standard Cotton Lab CoatN/A (Perform in Fume Hood)
Preparative (>1 g) Safety Goggles + Face ShieldDouble-layer Nitrile (8 mil total)Flame-resistant (FR) Lab CoatN95/P100 (If handled outside hood)
Solution Prep (DMSO/DMF) Splash GogglesButyl rubber over NitrileChemical-resistant apronN/A (Perform in Fume Hood)

Causality Note: Nitrile is selected for solid handling due to its excellent tactile feedback and resistance to incidental dust. However, when the compound is dissolved in DMF or DMSO, butyl rubber outer gloves are required because standard nitrile degrades rapidly upon continuous exposure to these specific polar aprotic solvents.

Operational Workflow: Analytical Scale Weighing & Transfer

Every protocol must be a self-validating system. The following procedure ensures that no micro-spills occur and that exposure is physically impossible if executed correctly.

Step 1: Pre-Operation Validation

  • Verify the fume hood face velocity is between 80-100 feet per minute (fpm).

  • Validation: Check the digital monitor or tape a small tissue strip to the sash to visually confirm inward airflow before opening the chemical container.

Step 2: PPE Donning & Inspection

  • Don standard lab coat, safety goggles, and single-layer nitrile gloves.

  • Validation: Inspect gloves for micro-tears by inflating them slightly and checking for pressure leaks.

Step 3: Gravimetric Transfer

  • Place an anti-static weighing boat on the analytical balance (located inside a draft-shielded enclosure). Tare the balance.

  • Using a static-dissipative micro-spatula, transfer the required mass of 1-(4-Iodophenyl)pyrrolidine-2,5-dione.

  • Validation: Observe the balance drift. A perfectly stable reading indicates no static repulsion or draft interference, confirming a clean, quantitative transfer.

Step 4: Solubilization & Sealing

  • Transfer the solid to the reaction vessel (e.g., a Schlenk flask). Add the solvent (e.g., DMF) using a calibrated micropipette.

  • Seal the flask with a PTFE-lined septum before removing it from the hood.

Workflow Start Storage (Desiccator) PPE Don PPE (Inspect Gloves) Start->PPE Weigh Weighing (Anti-static Boat) PPE->Weigh Solubilize Solubilization (in Fume Hood) Weigh->Solubilize Seal Seal Vessel (PTFE Septum) Solubilize->Seal

Operational workflow for the safe handling and transfer of 1-(4-Iodophenyl)pyrrolidine-2,5-dione.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

As an aryl iodide, 1-(4-Iodophenyl)pyrrolidine-2,5-dione is highly reactive in Pd-catalyzed cross-couplings. The iodine atom acts as a superior leaving group compared to bromides or chlorides, allowing for milder reaction conditions and minimizing the degradation of the sensitive succinimide ring.

Step-by-Step Methodology:

  • Reagent Charging: In a glovebox or under standard Schlenk conditions, charge a flame-dried flask with 1-(4-Iodophenyl)pyrrolidine-2,5-dione (1.0 equiv), an arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv).

  • Base Addition: Add a mild inorganic base (e.g., K2CO3, 2.0 equiv). Causality: The base is mechanistically required to activate the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step.

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v). Validation: The solution should turn a characteristic dark red/brown, indicating the active dissolution of the Pd catalyst.

  • Heating: Heat the mixture to 80°C for 4 hours. Monitor via TLC or LC-MS until the aryl iodide is completely consumed.

CatalyticCycle ArylIodide 1-(4-Iodophenyl)pyrrolidine-2,5-dione (Aryl Electrophile) OxAdd Oxidative Addition (Pd(II) Intermediate) ArylIodide->OxAdd PdCat Pd(0) Catalyst PdCat->OxAdd TransMet Transmetalation (Boronate Complex) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->PdCat Catalyst Regeneration

Mechanistic pathway of the Suzuki-Miyaura cross-coupling utilizing the aryl iodide.

Spill Response & Waste Disposal Plan

Adhering to the authoritative guidelines set forth in Prudent Practices in the Laboratory[4], the following disposal and spill protocols must be strictly followed to prevent environmental contamination and personnel exposure.

Solid Spill Containment:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Suppress Dust: Do not dry sweep. Gently cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress the aerosolization of the toxic dust.

  • Collect: Use a non-sparking scoop to transfer the wetted material into a hazardous waste container.

  • Decontaminate: Wash the area with soap and water, followed by an ethanol wipe to remove any residual organic traces.

Waste Segregation: Because this compound contains iodine, it must never be mixed with standard non-halogenated organic waste.

  • Classification: Halogenated Organic Solid/Liquid Waste.

  • Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions during incineration or unexpected chemical incompatibilities in waste holding tanks. Ensure all containers are clearly labeled with the CAS number (94590-85-9) and the specific GHS hazard pictograms (GHS07 Exclamation Mark)[2].

References

  • NextSDS Chemical Substance Information - 1-(4-Iodophenyl)pyrrolidine-2,5-dione (CAS 94590-85-9). NextSDS.[Link]

  • NextSDS Hazard Database - N-(4-IODOPHENYL)SUCCINIMIDE Hazard Classifications. NextSDS.[Link]

  • Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.132: General Requirements for Personal Protective Equipment. eCFR.[Link]

  • National Research Council - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (2011).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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